molecular formula C6H8BrNO3 B1400507 Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate CAS No. 823787-15-1

Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate

Cat. No. B1400507
M. Wt: 222.04 g/mol
InChI Key: OXBIKTVOBKHIME-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a chemical compound with the CAS Number: 823787-15-1. Its molecular weight is 222.04 . The IUPAC name for this compound is ethyl 3-bromo-2,5-dihydro-5-isoxazolecarboxylate .


Synthesis Analysis

A new series of 4,5-dihydroisoxazole-5-carboxylate derivatives were synthesized via [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T .


Molecular Structure Analysis

The InChI code for Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate is 1S/C6H8BrNO3/c1-2-10-6(9)4-3-5(7)8-11-4/h3-4,8H,2H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

The compound is involved in the [3 + 2] cycloaddition reaction, which is a type of organic reaction where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring .

Scientific Research Applications

Synthesis of Insecticides

Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate has been identified as an important intermediate in the synthesis of new insecticides, such as chlorantraniliprole. The synthesis process involves esterification and bromination steps, yielding a product with high purity and yield, indicating a promising route for industrialization due to its simplicity and cost-effectiveness (Lan Zhi-li, 2007).

Photolysis Studies

Research has been conducted on the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, which is closely related to ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate. These studies have explored the photolytic pathways of the compound, revealing insights into its reactivity and potential applications in photochemical reactions (K. Ang, R. Prager, Cm Williams, 1995).

Liquid Crystalline Properties

A series of 4,5-dihydroisoxazole-5-carboxylate derivatives, synthesized via a [3 + 2] cycloaddition reaction, were studied for their liquid crystalline properties. This research highlights the potential of ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate derivatives in the development of new materials with specific optical and electronic properties (S. Y. Kotian, et al., 2016).

Synthesis of Heterocycles

Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. Studies have focused on synthesizing chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones, showcasing the compound's utility in creating bioactive molecules with potential pharmaceutical applications (M. Cox, R. Prager, C. Svensson, M. R. Taylor, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful. The hazard statements associated with it are H302, H315, H319, H335, suggesting that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO3/c1-2-10-6(9)4-3-5(7)8-11-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBIKTVOBKHIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735595
Record name Ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate

CAS RN

823787-15-1
Record name Ethyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a vigorously stirred mixture of hydroxycarbonimidic dibromide (15.5 g, 76.4 mmol) and ethyl acrylate (15.3 g, 153 mmol) in DMF (200 mL) was added a solution of 15 wt % aqueous KHCO3 (102 mL, 153 mmol). The mixture was stirred at room temperature overnight. Water was added and the mixture was extracted twice with methyl tert-butyl ether. The combined extracts were washed with brine, dried (Na2SO4) and concentrated in vacuo to give the title compound.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
KHCO3
Quantity
102 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate
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Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate
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Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate
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Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate

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